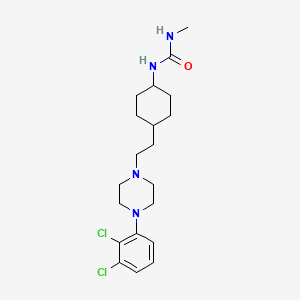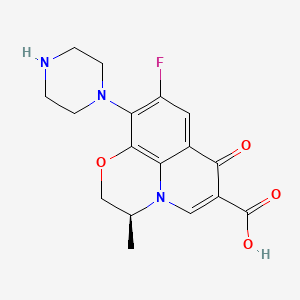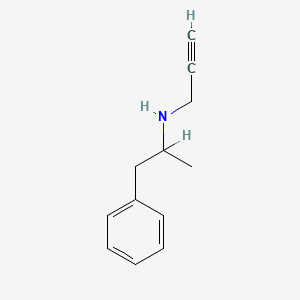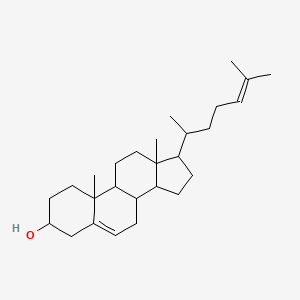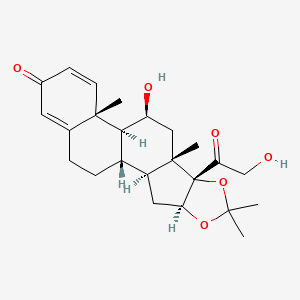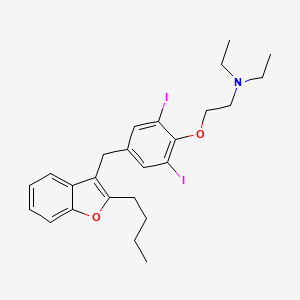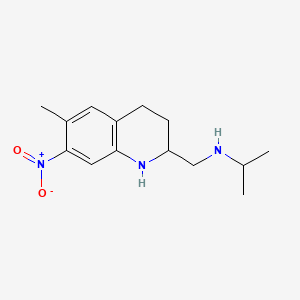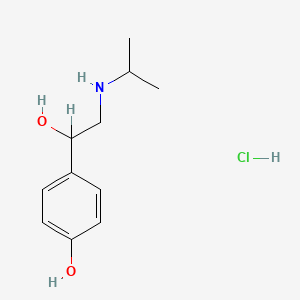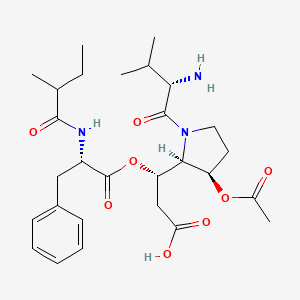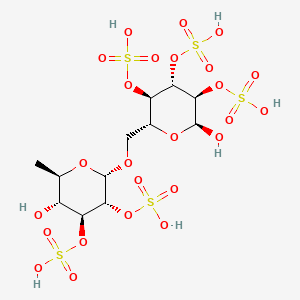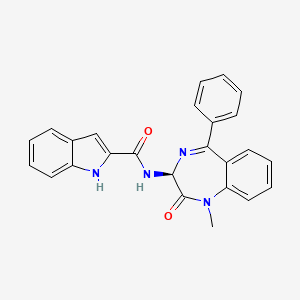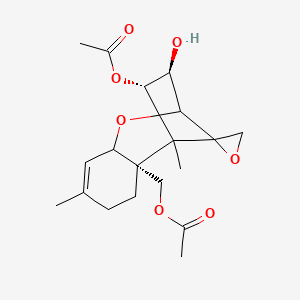
Diacetoxyscirpenol
Overview
Description
Mechanism of Action
Diacetoxyscirpenol (DAS)
, also known as anguidine, is a mycotoxin that belongs to the group of type A trichothecenes . It is a secondary metabolite product of fungi of the genus Fusarium . Here is an overview of its mechanism of action:
Target of Action
The primary target of DAS is hypoxia-inducible factor 1 (HIF-1) . HIF-1 promotes the progression of malignancy by stimulating angiogenesis and augmenting the ability of tumors to survive . DAS also targets vascular endothelial growth factor (VEGF) , a target gene of HIF-1 .
Mode of Action
DAS inhibits the synthesis of HIF-1α protein and interferes with the dimerization of HIF-1α and ARNT . It attenuates HIF-mediated gene expression in cancer cells exposed to hypoxia .
Biochemical Pathways
DAS affects the HIF-1 signaling pathway . It inhibits the synthesis of HIF-1α protein, which is a key component of the HIF-1 complex . This leads to a reduction in HIF-mediated gene expression in cancer cells exposed to hypoxia .
Pharmacokinetics
The pharmacokinetics of DAS in various animal species and humans have been studied . .
Result of Action
The action of DAS reduces the tumorigenic and angiogenic potentials of cancer cells . It also retards tumor growth in mice, and reduces HIF-1α expression and vascular formation in the tumors .
Action Environment
The action of DAS can be influenced by environmental factors. For instance, in a study on the parasitic weed Striga hermonthica, DAS completely prevented the incidence of the weed in a sorghum parasitic system . Following a 14-day incubation of DAS in the planting soil substrate, bacterial 16S ribosomal RNA (rRNA) and fungal 18S rRNA gene copy numbers of the soil microbial community were enhanced .
Biochemical Analysis
Biochemical Properties
Diacetoxyscirpenol interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathways of this compound in vitro were found to be hydrolyzation, hydroxylation, and conjugation .
Cellular Effects
This compound has various acute and chronic effects on humans and animals, such as immunotoxicity, hematotoxicity, pulmonary disorders, growth disorders, and cardiovascular effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetoxyscirpenol can be synthesized through various chemical routes. One common method involves the acetylation of scirpentriol, a trichothecene derivative, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound primarily involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Diacetoxyscirpenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of deacetylated products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents at low temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Deacetylated products such as scirpentriol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diacetoxyscirpenol has several scientific research applications:
Comparison with Similar Compounds
- T-2 toxin
- HT-2 toxin
- Neosolaniol
- Deoxynivalenol (DON)
- Nivalenol
Properties
CAS No. |
2270-40-8 |
|---|---|
Molecular Formula |
C19H26O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1S,2R,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14?,15?,16?,17-,18-,19-/m1/s1 |
InChI Key |
AUGQEEXBDZWUJY-AZZARWJDSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Isomeric SMILES |
CC1=CC2[C@](CC1)([C@]3(C(C(C([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Appearance |
Solid powder |
Color/Form |
Solid Crystals from /ethyl acetate/ |
melting_point |
161-162 °C |
Key on ui other cas no. |
2270-40-8 |
physical_description |
Solid; [HSDB] |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
These toxins are heat and uv light stable... and capable of long-term storage... . /Trichothecenes/ |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,15-di-o-acetylscirpenol 4,15-diacetoxyscirp-9-en-3-ol 4,15-diacetoxyscirpen-3-ol anguidin anguidine diacetoxyscirpenol NSC 141537 trichothec-9-ene-3alpha, 4beta, 15-triol, 12,13-epoxy-, 4,15-diacetate |
vapor_pressure |
3.8X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


